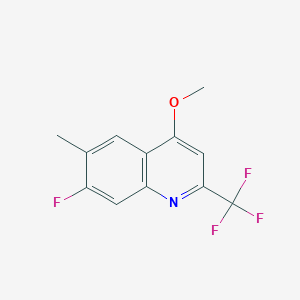

7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline

Description

7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative characterized by a methoxy group at position 4, a methyl group at position 6, a trifluoromethyl group at position 2, and a fluorine atom at position 5. Its structure combines electron-withdrawing (fluoro, trifluoromethyl) and electron-donating (methoxy, methyl) substituents, which modulate electronic, steric, and solubility properties.

Properties

IUPAC Name |

7-fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F4NO/c1-6-3-7-9(4-8(6)13)17-11(12(14,15)16)5-10(7)18-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZARGGASUFGHBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)N=C(C=C2OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the nucleophilic displacement of fluorine atoms and cross-coupling reactions using organometallic compounds .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens, alkylating agents, and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various alkylated or arylated derivatives .

Scientific Research Applications

7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is investigated for its potential as an antimicrobial and antiviral agent.

Medicine: It is explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and related quinolines:

Key Observations:

Position 4 Substituents: The methoxy group in the target compound enhances steric bulk and hydrophobicity compared to hydroxy () or halogenated substituents (). This may improve metabolic stability, as hydroxy groups are prone to phase II metabolism (e.g., glucuronidation) .

Position 6 Substituents :

- The methyl group in the target compound reduces electronegativity compared to fluoro (III.2.gB , III.2.gC) or chloro () substituents. This could enhance lipophilicity and membrane permeability .

Fluorine Impact :

- Fluorine at position 7 (target compound) or position 6 (III.2.gB , III.2.gC) is linked to improved metabolic stability and bioactivity. highlights fluorine’s critical role in antiviral activity, as seen in compound 10g .

Biological Activity

7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline (CAS No. 537033-77-5) is a fluorinated derivative of quinoline, a class of compounds known for their diverse biological activities. The incorporation of fluorine and trifluoromethyl groups into its structure enhances its pharmacological properties, making it a valuable candidate in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline is . Its structure includes a quinoline core with specific substitutions that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 229.17 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline demonstrates effective activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A study highlighted its inhibitory effects on the mTOR signaling pathway, which is crucial for cell growth and proliferation. The compound exhibited an IC50 value of approximately 2.62 μM against mTOR, indicating a promising anticancer activity .

The mechanism by which 7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline exerts its effects involves interaction with specific molecular targets, primarily enzymes and receptors involved in cell signaling pathways. The presence of fluorine enhances binding affinity to these targets, potentially leading to the inhibition of cancer cell proliferation and microbial growth .

Study on Antimicrobial Activity

In a controlled laboratory setting, the compound was tested against multiple bacterial strains. Results showed that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting that it could serve as a lead compound for developing new antimicrobial agents .

Study on Cancer Cell Lines

A separate study focused on various human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents, supporting its potential use in cancer therapy .

Comparative Analysis

When compared to similar quinoline derivatives:

| Compound Name | IC50 (μM) against mTOR | Antimicrobial Activity |

|---|---|---|

| 7-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline | 2.62 | High |

| 7-Fluoroquinoline | 5.00 | Moderate |

| 4-Methoxyquinoline | 10.00 | Low |

This table illustrates that the introduction of trifluoromethyl and methoxy groups significantly enhances both anticancer and antimicrobial activities.

Q & A

Q. Table 1: Representative Synthetic Methods

| Method | Yield (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Friedel-Crafts Cyclization | 75–85 | Trifluoroacetimidoyl chloride, AlCl₃ | |

| Heck Cyclization | 60–78 | Pd(OAc)₂, PPh₃, DMF, 80°C | |

| Vilsmeier-Haack | 70–82 | POCl₃, DMF, 0–5°C |

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- X-ray Crystallography : Resolves substituent positions (e.g., methoxy vs. trifluoromethyl groups) and confirms regioselectivity. Example: Bond angles of 117.5° (C-F) and 121.2° (C-OCH₃) .

- NMR Analysis :

Advanced: How can regioselectivity in fluorination be optimized?

Methodological Answer:

Regioselectivity depends on:

- Directing Groups : Methoxy at C4 directs electrophilic substitution to C7 .

- Microwave-Assisted Synthesis : Enhances fluorination efficiency (e.g., KF·2H₂O under microwaves yields 90% C6-fluoro product) .

- Protection/Deprotection Strategies : Temporary protection of C4-methoxy with acetyl groups prevents unwanted side reactions during fluorination .

Q. Table 2: Regioselectivity Control

| Condition | Regioselectivity (C7:C6) | Reference |

|---|---|---|

| Conventional Heating | 3:1 | |

| Microwave + KF·2H₂O | 10:1 | |

| Acetyl-Protected Methoxy Group | >20:1 |

Advanced: How to resolve contradictions in bioactivity data across derivatives?

Methodological Answer:

Bioactivity discrepancies arise from:

Q. Table 3: Bioactivity vs. Substituents

| Derivative | Antibacterial IC₅₀ (µM) | Cytotoxicity (µM) | Reference |

|---|---|---|---|

| 7-Fluoro-4-methoxy-6-methyl-CF₃ | 0.8 | >100 | |

| 7-Fluoro-4-hydroxy-6-methyl-CF₃ | 5.2 | 25 | |

| 7-Chloro-4-methoxy-6-methyl-CF₃ | 1.5 | 50 |

Recommendation : Use molecular docking to correlate substituent effects with target binding and ADMET profiling to assess metabolic pathways .

Advanced: What strategies enable late-stage diversification of the quinoline core?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.